molecular formula C13H24N2O2 B1324344 Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 202797-03-3

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B1324344
CAS No.: 202797-03-3
M. Wt: 240.34 g/mol
InChI Key: WVEPNZWEHKIHOM-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound with a tert-butyl ester group. It is known for its unique structure, which includes a nitrogen atom within the bicyclic framework.

Preparation Methods

The synthesis of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity. It can be used in the development of new drugs or as a probe to study biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of new medications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate can be compared with other similar compounds such as:

    Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and applications.

    Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate:

Properties

IUPAC Name

tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEPNZWEHKIHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632527
Record name tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202797-03-3
Record name tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
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